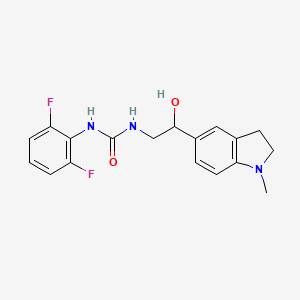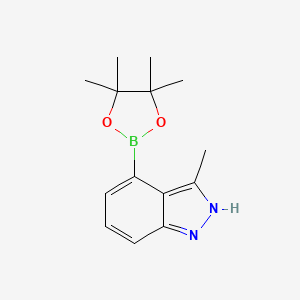
(3-Bromo-5-methylthiophen-2-yl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-5-methylthiophen-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C₈H₁₃BrSSi and a molecular weight of 249.25 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl group attached to a thiophene ring. It is commonly used in organic synthesis and material science due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylthiophen-2-yl)trimethylsilane typically involves the bromination of 5-methylthiophene followed by silylation. One common method includes the reaction of 5-methylthiophene with bromine in the presence of a catalyst to yield 3-bromo-5-methylthiophene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
化学反応の分析
Types of Reactions
(3-Bromo-5-methylthiophen-2-yl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts are commonly used along with appropriate ligands and bases.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution: Various substituted thiophenes depending on the nucleophile used.
Coupling: Biaryl or heteroaryl compounds.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
科学的研究の応用
(3-Bromo-5-methylthiophen-2-yl)trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Biological Studies: Used in the synthesis of biologically active compounds for research purposes.
作用機序
The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)trimethylsilane is primarily based on its ability to undergo various chemical transformations. The bromine atom and the trimethylsilyl group provide sites for nucleophilic substitution and coupling reactions, respectively. These reactions enable the compound to form new carbon-carbon and carbon-heteroatom bonds, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
- (3-Bromo-5-methylthiophen-2-yl)trimethylsilane
- (4-Bromo-5-methylthiophen-2-yl)trimethylsilane
- (3-Bromo-2-methylthiophen-5-yl)trimethylsilane
Uniqueness
This compound is unique due to the specific positioning of the bromine and methyl groups on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable compound in the synthesis of complex organic molecules .
特性
IUPAC Name |
(3-bromo-5-methylthiophen-2-yl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrSSi/c1-6-5-7(9)8(10-6)11(2,3)4/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEYTRPBKLXCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)[Si](C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid](/img/structure/B3015368.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B3015372.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3015373.png)




![[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate](/img/structure/B3015381.png)


